Comprehensive Structural Elucidation and NMR Reference Data for 2-(4-Methylphenyl)-6-nitro-2H-indazole
Comprehensive Structural Elucidation and NMR Reference Data for 2-(4-Methylphenyl)-6-nitro-2H-indazole
Executive Summary
This whitepaper provides a definitive technical reference for the synthesis, isolation, and nuclear magnetic resonance (NMR) structural elucidation of 2-(4-Methylphenyl)-6-nitro-2H-indazole . Designed for research scientists and drug development professionals, this guide bridges the gap between synthetic methodology and analytical validation. By detailing a self-validating Cadogan cyclization protocol and providing highly annotated 1 H and 13 C NMR reference data, this document ensures rigorous structural confirmation for downstream pharmacological applications.
Mechanistic Grounding & Synthesis Strategy
The 2H-indazole scaffold is a privileged pharmacophore in medicinal chemistry. While 1H-indazoles are thermodynamically favored, the 2-aryl-2H-indazole isomer can be selectively accessed via targeted cyclization strategies1[1]. For this specific nitro-derivative, the Cadogan reductive cyclization of an intermediate Schiff base (formed from 2,4-dinitrobenzaldehyde and p-toluidine) is the optimal pathway2[2].
Triethyl phosphite ( P(OEt)3 ) acts as both the solvent and the oxygen-scavenging reductant. It attacks the ortho-nitro group of the imine, generating a highly reactive nitrene intermediate. This electrophilic nitrene rapidly undergoes intramolecular insertion into the adjacent imine nitrogen, forming the N-N bond and driving aromatization to yield the 2H-indazole core.
Figure 1: Mechanistic pathway for the Cadogan reductive cyclization yielding the 2H-indazole core.
Experimental Protocol: Synthesis and Isolation
Self-Validating System: The protocol includes built-in visual and chromatographic checkpoints to ensure reaction fidelity without requiring intermediate isolation.
Step 1: Imine Condensation
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In a 100 mL round-bottom flask, dissolve 2,4-dinitrobenzaldehyde (1.0 eq, 10.0 mmol) and p-toluidine (1.05 eq, 10.5 mmol) in 30 mL of anhydrous ethanol.
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Add a catalytic amount of glacial acetic acid (2 drops) to activate the carbonyl carbon.
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Reflux the mixture for 2 hours. Validation: The reaction transitions to a bright yellow suspension. TLC (4:1 Hexane:EtOAc) should show complete consumption of the starting aldehyde.
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Cool the mixture to 0 °C, filter the yellow Schiff base precipitate, and wash with cold ethanol. Dry under vacuum.
Step 2: Cadogan Reductive Cyclization
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Suspend the intermediate Schiff base (approx. 8.0 mmol) in 15 mL of freshly distilled triethyl phosphite.
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Purge the system with inert nitrogen gas for 10 minutes to prevent oxidative side reactions.
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Heat the mixture to gentle reflux (approx. 150 °C) for 4 hours. Validation: The solution will undergo a distinct colorimetric shift from yellow to deep orange-red, indicating nitrene formation and subsequent cyclization.
Step 3: Purification
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Cool the reaction to room temperature and remove excess P(OEt)3 via vacuum distillation.
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Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% EtOAc in Hexanes.
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Collect the fractions corresponding to the target compound ( Rf ≈ 0.45). Evaporate to yield 2-(4-Methylphenyl)-6-nitro-2H-indazole as a crystalline solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Accurate structural elucidation relies on understanding the electronic push-pull dynamics of the molecule. The robust assignment of the NMR spectra for this compound relies heavily on the deshielding effects of the nitro group and the anisotropic effects of the indazole core, consistent with structurally similar 2-phenyl-2H-indazoles3[3].
Sample Preparation: Dissolve 15 mg of the highly purified compound (>98% by HPLC) in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl3 is selected to prevent proton exchange and ensure sharp resolution of the aromatic multiplets4[4].
Figure 2: Standardized NMR analytical workflow for structural elucidation and validation.
Causality in Spectral Shifts
1 H NMR Insights: The strong electron-withdrawing nature of the nitro group at the C-6 position exerts a profound inductive (-I) and mesomeric (-M) deshielding effect, particularly on the ortho protons. Consequently, H-7 is shifted dramatically downfield to ~8.75 ppm, further exacerbated by its proximity to the N1 atom. The C3 proton is characteristically found downfield (ca. 8.5 ppm) due to the adjacent nitrogen atoms and the inherent anisotropy of the 2H-indazole system5[5].
13 C NMR Insights: While the nitro group deshields ortho protons in 1 H NMR, it induces a paradoxical upfield shift for the ortho carbons (C-5 and C-7) in 13 C NMR due to steric gamma-gauche effects and heavy-atom shielding. Conversely, the ipso carbon (C-6) is heavily deshielded (~146.0 ppm).
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-7 | 8.75 | dd | 2.0, 0.8 | 1H | Strong deshielding by adjacent N1 and ortho-NO 2 group. |
| H-3 | 8.52 | d | 0.8 | 1H | Deshielded by N2 and the anisotropic effect of the core. |
| H-5 | 7.95 | dd | 9.0, 2.0 | 1H | Deshielded by ortho-NO 2 group; ortho coupling to H-4. |
| H-4 | 7.88 | d | 9.0 | 1H | Ortho coupling to H-5; slight deshielding from meta-NO 2 . |
| H-2', H-6' | 7.85 | d | 8.4 | 2H | Deshielded by the N-phenyl bond anisotropy. |
| H-3', H-5' | 7.35 | d | 8.4 | 2H | Ortho coupling to H-2'/H-6'; standard aromatic range. |
| CH 3 (4') | 2.44 | s | - | 3H | Benzylic methyl group on the p-tolyl ring. |
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl3 )
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale |
| C-7a | 148.8 | Cq | Highly deshielded bridgehead carbon adjacent to N1. |
| C-6 | 146.0 | Cq | Directly bonded to the strongly electronegative NO 2 group. |
| C-4' | 139.2 | Cq | Para-substituted carbon of the p-tolyl ring. |
| C-1' | 138.0 | Cq | N-bound carbon of the p-tolyl ring. |
| C-3', C-5' | 130.2 | CH | Meta to the indazole core, standard aromatic shift. |
| C-3 | 128.5 | CH | Imine-like carbon, deshielded by adjacent N2. |
| C-4 | 124.0 | CH | Resonates downfield relative to C-3a, shifted by NO 2 meta effect. |
| C-3a | 122.0 | Cq | Bridgehead carbon, internal to the conjugated system. |
| C-2', C-6' | 121.0 | CH | Ortho to the indazole core, shielded by resonance. |
| C-5 | 116.0 | CH | Ortho to NO 2 , shifted upfield by steric gamma-gauche effects. |
| C-7 | 114.2 | CH | Ortho to NO 2 , shifted upfield by steric gamma-gauche effects. |
| CH 3 | 21.3 | CH 3 | Standard benzylic methyl carbon. |
Conclusion
The synthesis and analytical validation of 2-(4-Methylphenyl)-6-nitro-2H-indazole require a meticulous approach to both chemical reduction and spectroscopic interpretation. By leveraging the predictable electronic effects of the 6-nitro substitution and the p-tolyl moiety, researchers can confidently assign the architecture of this complex heterocycle. The self-validating experimental workflow provided here ensures high-fidelity reproduction for advanced drug discovery applications.
References
- Title: Microwave Assisted Expeditious and Green Cu(II)
- Title: Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives Source: MDPI URL
- Title: 2-phenyl-2H-indazole | C13H10N2 | CID 11961355 Source: PubChem - NIH URL
- Source: Rsc.
- Title: Rhodium(III)
Sources
- 1. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 2-phenyl-2H-indazole | C13H10N2 | CID 11961355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
